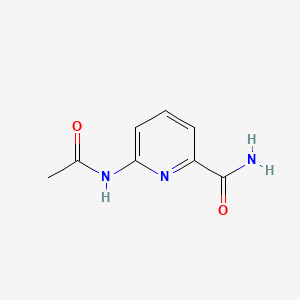

6-Acetamidopyridine-2-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-acetamidopyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2/c1-5(12)10-7-4-2-3-6(11-7)8(9)13/h2-4H,1H3,(H2,9,13)(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFRLTVJDXXTGFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC(=N1)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30326008 | |

| Record name | 6-(Acetylamino)picolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30326008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13537-98-9 | |

| Record name | NSC522601 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522601 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(Acetylamino)picolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30326008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Methodologies for 6 Acetamidopyridine 2 Carboxamide

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis of 6-Acetamidopyridine-2-carboxamide identifies several logical bond disconnections to simplify the molecule into readily available starting materials. The primary disconnections focus on the two amide functional groups.

C(O)-NH2 Bond Disconnection: The most straightforward disconnection is at the primary carboxamide group at the C-2 position. This C-N bond cleavage leads back to a 6-acetamidopyridine-2-carboxylic acid derivative (such as an acyl chloride or ester) and an ammonia (B1221849) equivalent. This suggests a synthetic route involving the amidation of a pre-functionalized pyridine (B92270) carboxylic acid.

NH-C(O)CH3 Bond Disconnection: An alternative disconnection targets the acetamido group's N-C bond at the C-6 position. This leads to 6-aminopyridine-2-carboxamide (B81001) and an acetylating agent, such as acetyl chloride or acetic anhydride (B1165640). This pathway implies that the carboxamide is formed first, followed by N-acetylation.

Aryl-C(O) Bond Disconnection: A third strategy involves disconnecting the bond between the pyridine ring and the carbonyl carbon of the carboxamide. This approach points towards modern catalytic methods, specifically palladium-catalyzed aminocarbonylation of a 2-halo-6-acetamidopyridine, introducing the carboxamide group in a single, carbon monoxide-mediated step.

Pyridine Ring Disconnection: A more fundamental retrosynthetic approach involves breaking down the pyridine ring itself. This leads to acyclic precursors and falls under the category of de novo synthesis, where the substituted pyridine core is constructed from simpler building blocks.

These disconnections map out the principal strategies for synthesizing the target molecule, which are detailed in the subsequent sections.

Precursor-Based Synthesis from 6-Aminopyridine-2-carboxylic Acid Derivatives

This synthetic approach is the most common, utilizing a pre-existing, appropriately substituted pyridine ring. The key starting material for this pathway is 6-aminopyridine-2-carboxylic acid, which is commercially available. thermofisher.comsigmaaldrich.com The synthesis then involves two main transformations: amidation of the carboxylic acid and acetylation of the amino group. The sequence of these steps can be varied.

The conversion of a carboxylic acid at the 2-position of the pyridine ring into a primary carboxamide is a crucial step. Several standard organic chemistry methods can be employed:

Activation to Acyl Chloride: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then treated with aqueous or gaseous ammonia to form the primary amide. This is a widely used and effective method for amide formation. mdpi.comnih.gov

Peptide Coupling Reagents: A milder alternative involves the use of peptide coupling agents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with an additive like 1-Hydroxybenzotriazole (B26582) (HOBt), can activate the carboxylic acid to directly react with an ammonia source.

Direct Thermal Amidation: While less common and often requiring harsh conditions, direct reaction of the carboxylic acid with urea (B33335) or formamide (B127407) at high temperatures can also yield the desired carboxamide.

The introduction of an acetyl group onto the 6-amino substituent is a standard N-acetylation reaction. The primary methods include:

Using Acetic Anhydride: Reacting the aminopyridine with acetic anhydride, often in the presence of a base like pyridine or triethylamine, or under acidic catalysis, is a highly efficient method for acetylation.

Using Acetyl Chloride: Acetyl chloride is another common acetylating agent that reacts readily with the amino group. This reaction is typically performed in the presence of a non-nucleophilic base to scavenge the HCl byproduct. evitachem.com

This transformation is generally high-yielding and chemoselective for the amino group, especially when the carboxylic acid is in its less reactive carboxylate form.

A logical and frequently employed sequence starts with 6-aminopyridine-2-carboxylic acid and proceeds via the formation of the acetylated intermediate.

Sequence: Acetylation followed by Amidation

Step 1: N-Acetylation. 6-aminopyridine-2-carboxylic acid is dissolved in a suitable solvent, and an acetylating agent such as acetic anhydride is added. The reaction yields 6-acetamidopyridine-2-carboxylic acid. The existence of this intermediate is well-established. chemicalbook.com

Step 2: Carboxylic Acid Activation. The resulting 6-acetamidopyridine-2-carboxylic acid is then treated with a chlorinating agent like thionyl chloride to form the corresponding acyl chloride, 6-acetamidopyridine-2-carbonyl chloride.

Step 3: Amidation. The crude acyl chloride is carefully reacted with an excess of concentrated ammonium (B1175870) hydroxide (B78521) or bubbled with ammonia gas in an inert solvent to furnish the final product, this compound.

This sequence is often preferred as it protects the amino group from side reactions during the potentially harsh conditions of acyl chloride formation.

De Novo Synthesis Approaches to the Pyridine Core Incorporating Functional Groups

De novo synthesis strategies build the pyridine ring from acyclic components, offering a powerful way to create highly substituted pyridines that may be difficult to access through functional group interconversion. chemrxiv.orgcolab.ws While complex, these methods provide flexibility in introducing the desired acetamido and carboxamide functionalities, or their precursors, during the ring-forming process.

Common de novo pyridine syntheses include:

Hantzsch Pyridine Synthesis: Although primarily used for dihydropyridines, this method can be adapted and followed by an oxidation step. It involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source. researchgate.net

Bohlmann-Rahtz Pyridine Synthesis: This method involves the condensation of an enamine with an α,β-unsaturated carbonyl compound to form a dihydropyridine (B1217469) intermediate, which then aromatizes. nih.gov

[4+2] Cycloaddition Reactions: Diels-Alder type reactions using 1,2,4-triazines or other azadienes as the diene component can react with suitable dienophiles to construct the pyridine skeleton, which can be a highly efficient route to polysubstituted pyridines. nih.gov

For this compound, a hypothetical de novo approach could involve the condensation of precursors already containing the necessary nitrogen and carbonyl functionalities, though such routes are often more complex than precursor-based strategies.

Catalytic Methodologies for Carboxamide Formation (e.g., Aminocarbonylation Reactions)

Modern catalytic methods provide an elegant and efficient alternative for introducing the carboxamide group. Palladium-catalyzed aminocarbonylation is a prominent example, where a C-N and a C-C bond are formed in a single step. organic-chemistry.org

This process typically involves the reaction of an aryl or heteroaryl halide with carbon monoxide and an amine in the presence of a palladium catalyst. To synthesize this compound, the starting material would be 2-bromo-6-acetamidopyridine or the corresponding iodo-derivative.

The general reaction is as follows: 2-Halo-6-acetamidopyridine + CO + NH₃ → this compound + HX

This reaction is highly attractive due to its atom economy and functional group tolerance. The choice of catalyst, ligands, and reaction conditions is critical for achieving high yield and selectivity. nih.gov Research on the aminocarbonylation of related halo-imidazopyridines has shown that reaction conditions can be tuned to favor the formation of either the simple amide or an α-ketoamide byproduct. nih.govresearchgate.net

Table 1: Comparison of Synthetic Approaches

| Method | Starting Material Example | Key Transformations | Advantages | Disadvantages |

|---|---|---|---|---|

| Precursor-Based | 6-Aminopyridine-2-carboxylic acid | N-Acetylation, Amidation | Readily available starting materials, well-established reactions. | Multi-step, may require protection/activation steps. |

| De Novo Synthesis | Acyclic carbonyls and enamines | Ring formation (e.g., cycloaddition, condensation) | High flexibility in substitution patterns. | Complex, may have lower overall yields, requires specialized precursors. |

| Catalytic Aminocarbonylation | 2-Bromo-6-acetamidopyridine | Pd-catalyzed carbonylation | High efficiency, atom economy, fewer steps. | Requires specialized catalyst, handling of toxic CO gas. |

Optimization of Reaction Conditions, Yields, and Purity for Academic Synthesis

For the academic-scale synthesis of this compound, optimization of each step is crucial to maximize yield and ensure high purity.

Step 1: Acetylation of 6-Aminopyridine-2-carboxylic acid

The acetylation of the amino group on the pyridine ring can typically be achieved using acetic anhydride or acetyl chloride. Key parameters to optimize include the choice of acetylating agent, solvent, temperature, and reaction time.

Reagent and Solvent Selection: Acetic anhydride is often preferred due to its lower reactivity and ease of handling compared to acetyl chloride. The reaction can be performed in a variety of solvents, including polar aprotic solvents like N,N-dimethylformamide (DMF) or a less hazardous alternative such as pyridine, which can also act as a base to neutralize the acetic acid byproduct.

Temperature and Reaction Time: The reaction is typically carried out at room temperature, but gentle heating may be required to drive the reaction to completion. Monitoring the reaction by thin-layer chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of byproducts.

Work-up and Purification: Upon completion, the product, 6-acetamidopyridine-2-carboxylic acid, can be isolated by precipitation upon acidification of the reaction mixture, followed by filtration. The purity of the intermediate can be assessed by melting point determination and spectroscopic methods like NMR and IR.

Step 2: Amidation of 6-Acetamidopyridine-2-carboxylic acid

The conversion of the carboxylic acid group of 6-acetamidopyridine-2-carboxylic acid to a primary amide is a critical step. This transformation typically requires the activation of the carboxylic acid. A variety of coupling reagents, common in peptide synthesis, can be employed for this purpose. bachem.comjpt.com

The choice of coupling reagent and reaction conditions significantly impacts the yield and purity of the final product. Common coupling systems include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to minimize side reactions such as racemization. peptide.com Phosphonium salts (e.g., PyBOP) and uronium salts (e.g., HATU) are also highly effective. bachem.comjpt.com

Table 1: Comparison of Common Amidation Coupling Reagents

| Coupling Reagent System | Activating Agent | Additive | Typical Solvent | Advantages | Disadvantages |

| Carbodiimide | EDC or DCC | HOBt or OxymaPure | DMF, DCM | Readily available, cost-effective. peptide.com | Byproduct removal can be difficult (DCU), potential for racemization. peptide.com |

| Phosphonium Salt | PyBOP | None required | DMF, NMP | High coupling efficiency, low racemization. bachem.com | Higher cost, byproduct removal. |

| Uronium Salt | HATU, TBTU | Base (e.g., DIPEA) | DMF, NMP | Very rapid and efficient coupling. bachem.com | High cost, potential for side reactions if excess is used. peptide.com |

| Boronic Acid Catalysis | (2-(thiophen-2-ylmethyl)phenyl)boronic acid | None | Toluene | Catalytic, mild conditions, bench-stable catalyst. acs.org | May require higher temperatures for some substrates. |

| Titanium-based Catalysis | TiF₄ | None | Toluene | Catalytic, efficient for a range of substrates. rsc.org | Requires refluxing temperatures. |

Optimization of the amidation step would involve screening various coupling reagents and adjusting the stoichiometry, temperature, and reaction time. For instance, a typical laboratory procedure might involve dissolving 6-acetamidopyridine-2-carboxylic acid in DMF, followed by the addition of a coupling reagent like HATU and a base such as diisopropylethylamine (DIPEA), and finally, a source of ammonia (e.g., ammonium chloride). The reaction progress would be monitored by TLC or LC-MS. Purification would likely involve chromatographic techniques to isolate the desired this compound from the coupling agent byproducts and any unreacted starting material.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of this compound focuses on reducing waste, using less hazardous materials, and improving energy efficiency.

Solvent Selection: A significant consideration in green synthesis is the choice of solvent. Traditional solvents for amide bond formation, such as DMF, NMP, and dichloromethane (B109758) (DCM), are effective but pose environmental and health risks. rsc.orgresearchgate.netucl.ac.uk Research has focused on identifying greener alternatives. For the amidation step, solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and even water have been explored as more sustainable options. researchgate.netacs.org

Table 2: Greener Solvent Alternatives for Amidation Reactions

| Solvent | Classification | Advantages |

| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based | Lower toxicity than THF, high boiling point. researchgate.net |

| Cyclopentyl methyl ether (CPME) | Ethereal | High boiling point, low peroxide formation, hydrophobic. researchgate.net |

| Water | Benign | Environmentally harmless, non-flammable, low cost. acs.org |

| Ionic Liquids / Deep Eutectic Solvents | Neoteric Solvents | Low vapor pressure, tunable properties, potential for recyclability. rsc.org |

Energy Efficiency and Catalysis:

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, lower energy consumption, and improved yields. rsc.orgmdpi.comasianpubs.org The direct amidation of carboxylic acids using microwave irradiation, sometimes under solvent-free conditions, presents a highly efficient and environmentally friendly approach. mdpi.comnih.gov A microwave-assisted amidation of 6-acetamidopyridine-2-carboxylic acid could dramatically shorten the synthesis time compared to conventional heating. asianpubs.org

The use of catalytic methods over stoichiometric reagents is a cornerstone of green chemistry, as it reduces waste and improves atom economy. The development of catalytic direct amidation methods, using catalysts based on boron, titanium, or other metals, avoids the need for stoichiometric coupling agents and the associated byproducts. acs.orgrsc.orgmdpi.com An enzymatic approach, for instance using Candida antarctica lipase (B570770) B (CALB), offers a highly selective and environmentally benign catalytic route to amide bond formation in a green solvent like CPME. nih.gov

By integrating these green chemistry principles, the synthesis of this compound can be designed to be more sustainable, safer, and more efficient.

Advanced Structural Elucidation and Conformational Analysis of 6 Acetamidopyridine 2 Carboxamide

High-Resolution Spectroscopic Techniques for Comprehensive Structural Characterization

High-resolution spectroscopy provides an in-depth view of the molecular framework and electronic environment of 6-Acetamidopyridine-2-carboxamide. By combining various spectroscopic methods, a detailed picture of its structure in different states can be assembled.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment and Conformational Dynamics (e.g., ¹H, ¹³C, COSY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of this compound in solution. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments work in concert to provide a complete assignment of all proton and carbon signals and to probe the molecule's conformational dynamics.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum reveals the chemical environment and connectivity of protons, while the ¹³C NMR spectrum provides information about the carbon skeleton. The chemical shifts are influenced by the electron-withdrawing and -donating effects of the acetamido and carboxamide groups on the pyridine (B92270) ring.

Two-Dimensional NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the aromatic protons on the pyridine ring, helping to distinguish their positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to, providing unambiguous C-H bond information. columbia.edu This is crucial for assigning the carbon signals of the pyridine ring and the methyl group of the acetamido moiety.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). columbia.edu This technique is particularly powerful for identifying quaternary carbons (like C2, C6, and the carbonyl carbons) and for piecing together the entire molecular framework by showing correlations across the amide bonds and from the pyridine ring protons to the carbonyl carbons.

A hypothetical assignment of the NMR data for this compound is presented in the tables below.

Interactive Table: Hypothetical ¹H NMR Data for this compound (in DMSO-d₆)

| Proton Label | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H-3 | ~8.10 | d | ~8.0 | Pyridine Ring |

| H-4 | ~7.90 | t | ~8.0 | Pyridine Ring |

| H-5 | ~8.30 | d | ~8.0 | Pyridine Ring |

| NH (acetamido) | ~10.5 | s | - | Acetamido N-H |

| CH₃ | ~2.15 | s | - | Acetamido Methyl |

| NH₂ (carboxamide) | ~7.8 (br s), ~7.6 (br s) | br s | - | Carboxamide N-H |

Interactive Table: Hypothetical ¹³C NMR Data for this compound (in DMSO-d₆)

| Carbon Label | Chemical Shift (ppm) | Assignment |

| C2 | ~150.0 | Pyridine Ring |

| C3 | ~120.0 | Pyridine Ring |

| C4 | ~140.0 | Pyridine Ring |

| C5 | ~115.0 | Pyridine Ring |

| C6 | ~152.0 | Pyridine Ring |

| C=O (acetamido) | ~169.0 | Acetamido Carbonyl |

| CH₃ | ~24.0 | Acetamido Methyl |

| C=O (carboxamide) | ~167.0 | Carboxamide Carbonyl |

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Identification and Vibrational Mode Analysis

Vibrational spectroscopy techniques like FTIR and Raman are used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies.

FTIR Spectroscopy: This technique measures the absorption of infrared radiation by the molecule, causing vibrations of specific bonds. Key absorptions would include the N-H stretches of the amide groups, the C=O stretches (Amide I band), and the N-H bend/C-N stretch combination (Amide II band). The aromatic ring C-H and C=C stretching vibrations would also be prominent.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, which might be weak in the FTIR spectrum.

The combination of FTIR and Raman provides a more complete vibrational profile of the molecule.

Interactive Table: Expected Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3100 | N-H Stretch | Amide (NH and NH₂) |

| 3100-3000 | C-H Stretch | Aromatic |

| 1690-1650 | C=O Stretch (Amide I) | Acetamido & Carboxamide |

| 1620-1580 | N-H Bend (Amide II) | Amide |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| ~1400 | C-N Stretch | Amide |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, the molecular formula can be unequivocally confirmed.

Furthermore, by inducing fragmentation of the molecule (e.g., through collision-induced dissociation in MS/MS experiments), the resulting fragmentation pattern provides valuable structural information. Plausible fragmentation pathways for this compound would involve the neutral loss of the carboxamide group (-CONH₂) or the acetamido group (-NHCOCH₃), as well as cleavages within the side chains, helping to confirm the connectivity of the molecule.

Interactive Table: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₉N₃O₂ |

| Exact Mass (Monoisotopic) | 179.0695 g/mol |

| Common Adducts (m/z) | [M+H]⁺, [M+Na]⁺ |

| Plausible Fragment (m/z) | [M-NH₂]⁺, [M-CONH₂]⁺, [M-COCH₃]⁺ |

Solid-State Structural Determination via X-ray Crystallography for Molecular Geometry and Intermolecular Interactions.researchgate.netrsc.org

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including precise bond lengths, bond angles, and torsional angles. researchgate.net For this compound, a single-crystal X-ray diffraction study would reveal the planarity of the pyridine ring and the conformation of the acetamido and carboxamide substituents.

A key aspect of the solid-state structure is the network of intermolecular interactions. It is expected that this compound would form an extensive hydrogen-bonding network. The amide protons (N-H) of both the acetamido and carboxamide groups can act as hydrogen bond donors, while the carbonyl oxygens and the pyridine nitrogen are potential hydrogen bond acceptors. These interactions, along with possible π-π stacking between the pyridine rings of adjacent molecules, would govern the crystal packing. mdpi.com The analysis of similar structures, such as pyridine-2,6-dicarboxamides, reveals a propensity for extensive intramolecular and intermolecular hydrogen bonding, which significantly influences their conformation. mdpi.comrsc.org

Analysis of Conformational Isomerism and Rotational Barriers around Amide Bonds

The two amide linkages in this compound are key features influencing its conformational flexibility. Due to the delocalization of the nitrogen lone pair into the carbonyl group, the C-N bond of an amide has significant partial double bond character. This restricts rotation around the C-N bond, leading to the possibility of conformational isomers (rotamers).

Chemical Reactivity and Functional Group Transformations of 6 Acetamidopyridine 2 Carboxamide

Reactivity Profile of the Pyridine (B92270) Ring System

The pyridine ring is inherently electron-deficient compared to benzene, which makes it less susceptible to electrophilic aromatic substitution and more prone to nucleophilic attack. uoanbar.edu.iqwikipedia.org The nitrogen atom's electron-withdrawing nature deactivates the ring towards electrophiles, directing substitution to the 3- and 5-positions. uoanbar.edu.iq Conversely, the 2-, 4-, and 6-positions are more electron-deficient and are the preferred sites for nucleophilic substitution. uoanbar.edu.iqwikipedia.orgresearchgate.net

In 6-Acetamidopyridine-2-carboxamide, the -C(O)NH₂ group at the 2-position further deactivates the ring through its electron-withdrawing resonance and inductive effects. The acetamido group (-NHCOCH₃) at the 6-position, however, is an activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the pyridine ring. This activating effect directs electrophiles to the ortho and para positions (positions 5 and 3, respectively). The combined influence of these two groups suggests that electrophilic substitution, if forced, would likely occur at the 3- or 5-position. Nucleophilic aromatic substitution is also a possibility, particularly if a suitable leaving group is present.

Transformations of the 2-Carboxamide (B11827560) Functionality

The 2-carboxamide group is a key site for a variety of chemical modifications, allowing for the synthesis of diverse derivatives.

Amides can be hydrolyzed to their corresponding carboxylic acids under either acidic or basic conditions, typically requiring heat. masterorganicchemistry.comlibretexts.orglibretexts.org This transformation of this compound would yield 6-acetamidopyridine-2-carboxylic acid. The reaction proceeds via nucleophilic acyl substitution. In acidic media, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic for attack by water. youtube.com Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. libretexts.orgyoutube.com Heterogeneous catalysts, such as niobium pentoxide (Nb₂O₅), have also been shown to effectively catalyze amide hydrolysis. rsc.org

Table 1: General Conditions for Amide Hydrolysis

| Catalyst/Reagent | Solvent | Conditions | Product |

| Dilute HCl or H₂SO₄ | Water | Reflux | Carboxylic Acid, Ammonium (B1175870) Salt |

| NaOH or KOH | Water/Alcohol | Reflux | Carboxylate Salt |

| Nb₂O₅ | Water | High Temperature | Carboxylic Acid, Ammonia (B1221849) |

This table represents general conditions for amide hydrolysis and can be applied to this compound.

The amide group itself can be a site for further derivatization. The amide nitrogen can undergo reactions such as N-alkylation, although this is often challenging. The carbonyl moiety can participate in reactions, for instance, with strong reducing agents as detailed below. Co-crystallization of pyridine-2-carboxamide with dicarboxylic acids has been explored, indicating the potential for forming supramolecular structures through hydrogen bonding. nih.gov Furthermore, pyridine carboxamides can act as ligands, coordinating with metal ions. rsc.org The synthesis of N-(pyridine-2-carbonyl)pyridine-2-carboxamide systems highlights the reactivity of the amide nitrogen in condensation reactions. nih.gov

The carboxamide group can be reduced to an amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This reaction would convert the 2-carboxamide group of this compound into a 2-(aminomethyl) group. The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon. libretexts.org Electrochemical methods have also been patented for the reduction of pyridine carboxamides. google.com It is important to note that the pyridine ring itself can be reduced under certain conditions, for example, by catalytic hydrogenation, to form a piperidine (B6355638) ring. researchgate.net

Table 2: General Conditions for Carboxamide Reduction

| Reagent | Solvent | Conditions | Product |

| LiAlH₄ | THF, Diethyl ether | Reflux, followed by aqueous workup | Amine |

| Electrochemical Reduction | Aqueous/Organic mixture | Controlled potential | Amine or alcohol |

This table represents general conditions for carboxamide reduction and can be applied to this compound.

Reactivity of the 6-Acetamido Group

The 6-acetamido group is also amenable to chemical transformation, with deacetylation being a key reaction.

The acetyl protecting group of the 6-acetamido functionality can be removed to furnish the corresponding 6-amino derivative, 6-aminopyridine-2-carboxamide (B81001). nih.gov This deacetylation can typically be achieved by acid or base-catalyzed hydrolysis, similar to the hydrolysis of the carboxamide, though conditions can often be milder for the acetamido group. Selective deacetylation in the presence of other sensitive functional groups is a common challenge in organic synthesis. nih.gov For instance, methods involving catalytic hydrogenation to reduce a quinoline (B57606) or isoquinoline (B145761) ring followed by amide hydrolysis have been reported to yield amino-substituted saturated heterocycles. researchgate.netresearchgate.net This suggests that careful selection of reaction conditions is crucial to achieve selective deacetylation without affecting the carboxamide group or the pyridine ring.

Table 3: General Conditions for Deacetylation

| Catalyst/Reagent | Solvent | Conditions | Product |

| Dilute HCl or H₂SO₄ | Water/Alcohol | Heating | Amine, Acetic Acid |

| NaOH or KOH | Water/Alcohol | Heating | Amine, Acetate Salt |

| Hydrazine (B178648) | Alcohol | Reflux | Amine |

This table represents general conditions for the deacetylation of an acetamido group and can be applied to this compound for the synthesis of 6-aminopyridine-2-carboxamide.

Further Functionalization and Derivatization at the N-Acetamido Site

The N-acetamido group (–NHCOCH₃) at the 6-position of the pyridine ring offers several avenues for further functionalization and derivatization, primarily through reactions targeting the amide nitrogen and the acetyl carbonyl group.

One of the most fundamental transformations is the hydrolysis of the acetamido group to yield 6-aminopyridine-2-carboxamide. nih.gov This reaction is typically achieved under acidic or basic conditions. For instance, treatment with a strong acid like hydrochloric acid or a base such as sodium hydroxide, often with heating, can effectively cleave the amide bond. nih.govyoutube.com This deprotection step is crucial for preparing derivatives at the resulting primary amino group, which is a versatile precursor for a wide array of further chemical modifications.

The nitrogen of the acetamido group, while less nucleophilic than a free amino group due to the electron-withdrawing effect of the adjacent acetyl group, can still undergo N-alkylation and N-acylation under appropriate conditions. N-alkylation would introduce an alkyl substituent on the amide nitrogen, a reaction that can be challenging due to the reduced nucleophilicity and potential for competing reactions at other sites, such as the pyridine nitrogen. google.com Similarly, N-acylation could introduce a second acyl group, forming an imide derivative. These transformations would likely require strong bases to deprotonate the amide nitrogen, creating a more potent nucleophile, followed by reaction with an alkyl halide or an acyl chloride. nih.gov

Another potential derivatization involves reactions at the acetyl methyl group. Under strongly basic conditions, this methyl group could be deprotonated to form an enolate, which could then react with various electrophiles. However, the acidity of these protons is relatively low, and such reactions would likely require harsh conditions and might compete with reactions at other positions in the molecule.

The following table summarizes potential derivatization reactions at the N-acetamido site:

| Reaction Type | Reagents and Conditions | Product Type |

| Hydrolysis | HCl or NaOH, heat | 6-Aminopyridine-2-carboxamide |

| N-Alkylation | Strong base (e.g., NaH), followed by R-X | N-Alkyl-6-acetamidopyridine-2-carboxamide |

| N-Acylation | Strong base, followed by RCOCl | N-Acyl-6-acetamidopyridine-2-carboxamide (Imide) |

It is important to note that while these reactions are chemically plausible, specific literature detailing these transformations for this compound is limited. Therefore, reaction conditions would need to be carefully optimized to achieve the desired selectivity and yield.

Exploration of Regioselectivity and Stereoselectivity in Chemical Transformations

The regioselectivity and stereoselectivity of reactions involving this compound are dictated by the electronic and steric properties of its constituent functional groups.

Regioselectivity in electrophilic aromatic substitution (EAS) on the pyridine ring is a key consideration. The pyridine ring itself is electron-deficient and generally undergoes EAS with difficulty, primarily at the 3- and 5-positions. youtube.comyoutube.com The 6-acetamido group is an activating, ortho-, para-directing group, which would favor substitution at the 3- and 5-positions. Conversely, the 2-carboxamide group is a deactivating, meta-directing group. The combined influence of these groups suggests that electrophilic attack would be most favored at the 3- and 5-positions of the pyridine ring. The specific outcome would depend on the reaction conditions and the nature of the electrophile. pearson.com

For instance, in a nitration reaction, the nitro group would be expected to be introduced at the 3- or 5-position. The presence of the activating acetamido group would likely facilitate this reaction compared to unsubstituted pyridine. researchgate.net

Nucleophilic aromatic substitution (NAS) is also a possibility, particularly if a suitable leaving group is present on the ring. The electron-withdrawing nature of the pyridine nitrogen and the 2-carboxamide group would activate the ring towards nucleophilic attack, especially at the 4-position.

Stereoselectivity becomes relevant in reactions that introduce a new chiral center. For example, if the carboxamide group were to be reduced to an alcohol, and a subsequent reaction at the adjacent carbon of the pyridine ring created a stereocenter, the existing functionalities could influence the stereochemical outcome. However, without specific examples in the literature for this compound, discussions on stereoselectivity remain largely theoretical. General principles suggest that the bulky substituents at the 2- and 6-positions could provide some degree of steric hindrance, potentially leading to diastereoselective outcomes in reactions involving the pyridine ring or its side chains.

The table below outlines the predicted regioselectivity for electrophilic aromatic substitution:

| Reaction Type | Directing Influence of Substituents | Predicted Position of Attack |

| Electrophilic Aromatic Substitution | 6-Acetamido (activating, o,p-directing); 2-Carboxamide (deactivating, m-directing); Pyridine N (deactivating) | 3- and 5-positions |

Computational and Theoretical Investigations of 6 Acetamidopyridine 2 Carboxamide

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure, Molecular Geometry, and Energetic Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of 6-Acetamidopyridine-2-carboxamide. DFT is a robust method for determining the optimized molecular geometry, electronic structure, and energetic stability of a compound. researchgate.netresearchgate.net

Molecular Geometry: DFT calculations are used to predict the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy conformation. researchgate.net These calculations provide precise values for bond lengths, bond angles, and dihedral angles. For instance, studies on similar heterocyclic carboxamides have shown that geometries optimized using DFT methods, such as B3LYP with a 6-311G(2d,p) basis set, are in excellent agreement with experimental data obtained from X-ray crystallography. researchgate.net This consistency validates the accuracy of the theoretical models.

Electronic Structure: The electronic properties of a molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (FMOs), are critical for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. nih.gov DFT calculations can also map the molecular electrostatic potential (MEP), which illustrates the charge distribution and helps identify sites susceptible to electrophilic or nucleophilic attack. researchgate.net

Table 1: Example of DFT-Calculated Energetic Properties for a Related Compound

| Property | Value (Gas Phase) | Method |

| Total Energy | -1008.69854 a.u. | B3LYP/6-31G(d,p) |

| Zero-Point Vibrational Energy | 134.31400 kcal/mol | B3LYP/6-31G(d) |

| Heat Capacity | 53.910 cal/mol·K | B3LYP/6-31G(d) |

Data is illustrative and based on findings for similar structures. nih.govresearchgate.net

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies, UV-Vis absorption)

Computational methods are highly effective in predicting spectroscopic data, which aids in the structural confirmation of synthesized compounds.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. nih.gov Theoretical shifts are typically calculated relative to a standard, such as Tetramethylsilane (TMS), and can be compared directly with experimental spectra. nih.gov For example, in a theoretical study of a similar molecule, the ¹H NMR spectrum was simulated at the DFT-B3LYP/6-31G(d, p) level, showing good correlation with experimental values measured in DMSO-d6. nih.gov

Vibrational Frequencies: Theoretical calculations of vibrational frequencies correspond to infrared (IR) and Raman spectra. These calculations help assign specific vibrational modes (e.g., stretching, bending) to the observed spectral bands. researchgate.net DFT methods can predict the wavenumbers of characteristic functional groups, such as the C=O stretch of the carboxamide and the N-H vibrations of the acetamido group. Calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations of the theoretical model, improving agreement with experimental data. researchgate.net

UV-Vis Absorption: Time-dependent DFT (TD-DFT) is employed to predict electronic transitions and the corresponding UV-Vis absorption spectra. This analysis provides information on the wavelengths of maximum absorption (λmax) and the nature of the electronic excitations, typically involving transitions between frontier orbitals like HOMO and LUMO.

Table 2: Comparison of Experimental and Predicted ¹H NMR Chemical Shifts (δ, ppm) for a Related Acetamide (B32628) Derivative

| Proton | Experimental (ppm) | Calculated (ppm) |

| COCH₃ | 2.00 | 1.880 |

| CH₂ | 4.491, 4.503 | 4.581 |

| ArH | 7.215–7.793 | 7.051–7.912 |

| Pyridine (B92270) H | 8.502, 8.511 | 8.077, 8.928 |

| NHCOCH₃ | 9.251, 9.263, 9.275 | 9.323, 9.709 |

| NHCH₂ | 10.568 | 10.480, 10.599 |

Source: Data derived from a study on 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide. nih.gov

Advanced Conformational Analysis and Exploration of Potential Energy Surfaces

The biological activity and physical properties of a flexible molecule like this compound are heavily influenced by its three-dimensional shape or conformation. Conformational analysis involves identifying all possible low-energy structures (conformers) and mapping the potential energy surface (PES) that connects them.

This analysis reveals the relative stabilities of different conformers and the energy barriers for converting between them. For pyridine-dicarboxamide derivatives, studies have identified planar, semi-skew, and skew conformations based on the orientation of the carboxamide groups relative to the pyridine ring. mdpi.com The planarity is defined by key dihedral angles. nih.govmdpi.com For this compound, critical dihedral angles would involve the rotation around the bonds connecting the acetamido and carboxamide groups to the pyridine ring. Understanding these conformational preferences is essential as they dictate how the molecule can interact with biological targets or pack in a crystal lattice. researchgate.netmdpi.com

Molecular Dynamics Simulations for Solution-Phase Behavior and Solvent Effects

While quantum chemical calculations are often performed in the gas phase, Molecular Dynamics (MD) simulations provide a way to study the behavior of molecules in a condensed phase, such as in a solvent like water. nih.gov MD simulations model the movement of every atom in the system over time, based on a force field that describes the inter- and intramolecular forces.

For this compound, MD simulations can reveal:

Solvation Effects: How solvent molecules (e.g., water) arrange around the solute and form hydrogen bonds.

Conformational Dynamics: How the molecule samples different conformations in solution, providing a dynamic view that complements the static picture from PES scans.

Stability of Complexes: If the molecule is studied in complex with another molecule (e.g., a protein), MD simulations can assess the stability of the binding over time by analyzing metrics like the root-mean-square deviation (RMSD) and the radius of gyration (RoG). nih.gov For example, a stable protein-ligand complex is often indicated by minor fluctuations in the system's backbone and a constant RoG value during the simulation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Structural Descriptors and Potential Property Correlations

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their properties. nih.govbohrium.com

In the context of this compound, a QSAR study would typically involve:

Dataset Compilation: Assembling a set of similar molecules with known values for a specific property (e.g., solubility, binding affinity to a non-clinical target).

Descriptor Calculation: Calculating a large number of numerical descriptors for each molecule that encode its structural, physicochemical, and electronic features.

Model Building: Using statistical methods or machine learning algorithms, such as gene expression programming (GEP), to build a model that predicts the property based on a small subset of the most relevant descriptors. nih.gov

Validation: Testing the model's predictive power on an external set of compounds not used in model training. nih.govbohrium.com

For instance, a QSAR study on novel 6-hydroxybenzothiazole-2-carboxamide derivatives successfully created a nonlinear model with high predictive accuracy (R² of 0.89 for the training set) for their ability to inhibit an enzyme. nih.gov Such models can identify key molecular fragments or properties that are positively or negatively correlated with the activity, providing valuable guidance for the design of new compounds with enhanced properties. bohrium.com

Coordination Chemistry and Ligand Properties of 6 Acetamidopyridine 2 Carboxamide

Exploration of Binding Modes and Chelation Properties with Transition and Main Group Metal Ions

The coordination behavior of 6-Acetamidopyridine-2-carboxamide is dictated by the arrangement of its nitrogen and oxygen donor atoms, which allows for several potential binding modes and the formation of stable chelate rings with metal ions.

This compound possesses three primary potential donor sites for metal coordination:

Pyridine (B92270) Ring Nitrogen (N_py): The nitrogen atom of the pyridine ring is a classic Lewis base and a primary coordination site for a vast array of metal ions.

Carboxamide Oxygen (O_amide): The carbonyl oxygen of the carboxamide group at the 2-position is a strong donor site. Chelation involving the pyridine nitrogen and this amide oxygen forms a stable five-membered ring, a common binding motif for 2-pyridinecarboxamide derivatives. ias.ac.in

Acetamido Group: The acetamido group at the 6-position provides additional potential donor sites through its carbonyl oxygen and, under certain conditions, its nitrogen atom. Coordination could occur through the acetamido oxygen, potentially leading to bridging modes or the formation of larger chelate rings. Deprotonation of the amide nitrogens (both on the carboxamide and acetamido groups) can also occur, particularly with certain metals like copper(II), turning the nitrogen atom into a potent donor site. rsc.orgnih.gov

The flexibility of the carboxamide group allows it to rotate, facilitating coordination. ias.ac.in The most common and stable chelation is expected to be a bidentate N,O-coordination through the pyridine nitrogen and the 2-carboxamide (B11827560) oxygen.

Table 1: Potential Donor Sites and Binding Modes of this compound

| Donor Atom(s) | Position(s) | Potential Binding Mode | Resulting Structure |

|---|---|---|---|

| Pyridine-N, Amide-O | N1, C2-Carbonyl | Bidentate Chelating | Mononuclear Complex (e.g., [M(L)₃]²⁺) |

| Pyridine-N, Amide-O, Acetamido-O | N1, C2-Carbonyl, C6-Carbonyl | Tridentate Bridging | Coordination Polymer |

The synthesis of metal complexes with pyridine-carboxamide type ligands is generally straightforward. Typically, it involves the reaction of a metal salt (e.g., perchlorates, acetates, or chlorides) with the ligand in a suitable solvent like ethanol, methanol, or acetonitrile. ias.ac.inrsc.org The resulting complexes can be isolated as crystalline solids upon slow evaporation of the solvent. ias.ac.in

For example, a general synthesis for a mononuclear zinc(II) complex could involve reacting three equivalents of the ligand with one equivalent of a zinc(II) perchlorate (B79767) salt in ethanol. ias.ac.in The formation of coordination polymers can be encouraged by using metal salts with weakly coordinating anions and by carefully selecting the solvent system and reaction temperature. rsc.org

Initial characterization of the newly synthesized complexes involves fundamental techniques:

Elemental Analysis: To confirm the metal-to-ligand stoichiometry.

Molar Conductivity: To determine if the complex is electrolytic or non-electrolytic in solution. researchgate.net

Magnetic Susceptibility: To determine the paramagnetic or diamagnetic nature of complexes with transition metals, which provides insight into the metal's oxidation state and electron configuration. researchgate.net

These complexes are often stable at room temperature and non-hygroscopic, though their solubility varies from being insoluble in water to fairly soluble in polar organic solvents like DMF and DMSO. researchgate.net

Spectroscopic and Structural Characterization of Coordination Compounds

Spectroscopic and crystallographic methods are essential for unambiguously determining the structure of the coordination compounds and confirming the binding mode of the ligand.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying which donor atoms are involved in coordination. A key diagnostic feature for this compound complexes is the shift in the carbonyl stretching frequency (ν(C=O)) of the carboxamide group. Upon coordination of the carbonyl oxygen to a metal ion, this band typically shifts to a lower wavenumber (by 15-25 cm⁻¹) compared to the free ligand. ias.ac.in The N-H stretching frequency (ν(N-H)) is usually less affected if the amide nitrogen is not involved in coordination or deprotonated. ias.ac.in The FT-IR spectrum of a related compound, for instance, showed a characteristic NH peak of the acetamide (B32628) group at 3277 cm⁻¹ and the C=O bond of the amide group at 1667 cm⁻¹. nih.gov

Table 2: Typical IR Spectral Data (cm⁻¹) for a Pyridine-Carboxamide Ligand and its Metal Complex

| Vibration Mode | Free Ligand | Coordinated Ligand | Inference |

|---|---|---|---|

| ν(N-H) | ~3340 | ~3340 | Amide nitrogen not directly coordinated |

| ν(C=O) (carboxamide) | ~1660 | ~1640 | Amide oxygen is coordinated to the metal center ias.ac.in |

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II), Cd(II)), ¹H and ¹³C NMR spectroscopy can provide detailed structural information in solution. The chemical shifts of the protons on the pyridine ring and the NH proton of the amide are particularly sensitive to coordination. For example, in the ¹H NMR spectrum of a related structure, a singlet at 10.22 ppm was attributed to the NH proton, while multiplets between 7.17 and 7.29 ppm were assigned to aromatic protons. nih.gov

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural evidence. It allows for the precise determination of bond lengths, bond angles, coordination geometry (e.g., distorted octahedral, square planar), and intermolecular interactions like hydrogen bonding. ias.ac.inresearchgate.net For zinc(II) complexes with similar pyridine-carboxamide ligands, a distorted octahedral geometry is common, where the metal ion is chelated by three ligands. ias.ac.in

Investigation of Catalytic Applications of Metal-6-Acetamidopyridine-2-carboxamide Complexes (focusing on academic mechanistic studies, not industrial production)

While extensive catalytic studies on complexes of this compound itself are not widely reported, metal complexes of related pyridinophane ligands have been investigated as catalysts in academic settings to understand fundamental mechanistic principles. nih.gov These studies provide a framework for the potential catalytic applications of complexes derived from this ligand.

Iron complexes of tetra-aza pyridinophanes, for instance, have been studied as catalysts for C-C coupling reactions. nih.gov Mechanistic investigations reveal that the catalytic efficiency of these complexes is directly correlated with the electronic properties of the iron center, such as its redox potential and metal binding constants. The ligand framework plays a crucial role in modulating these properties.

For a hypothetical metal-6-Acetamidopyridine-2-carboxamide catalyst, academic studies would focus on:

Probing Reaction Mechanisms: Investigating how the ligand's electronic and steric features influence the stability of catalytic intermediates and transition states.

Structure-Activity Relationships: Systematically modifying the ligand (as discussed in section 6.4) and observing the impact on catalytic yield and selectivity. For related iron complexes, C-C coupling yields were shown to directly correlate to the metal's redox potential, which was tuned by ligand modification. nih.gov

Biomimetic Studies: Pyridine-containing macrocyclic ligands are often used to mimic the active sites of metalloenzymes. nih.gov Complexes of this compound could be studied as structural or functional models for enzymes that process amide-containing substrates.

The primary goal of such academic research is not industrial-scale production but rather to gain fundamental insights into how ligand design controls the reactivity of a metal center. nih.gov

Design Principles for Modified Ligands to Tune Coordination Properties

The structure of this compound can be systematically modified to fine-tune the coordination properties and, consequently, the physical and chemical properties (e.g., catalytic activity, magnetic behavior) of its metal complexes. The pyridine ring is an excellent platform for such modifications.

Electronic Tuning via Ring Substitution: Introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the pyridine ring is a primary strategy for tuning the ligand's electronic properties. nih.gov

Electron-Donating Groups (e.g., -NH₂, -CH₃): These groups increase the electron density on the pyridine nitrogen, making it a stronger σ-donor. This leads to a stronger bond with the metal and can stabilize higher oxidation states. nih.gov

Electron-Withdrawing Groups (e.g., -NO₂, -Cl): These groups decrease the electron density on the pyridine nitrogen, weakening its donor strength. This can make the resulting complex more susceptible to ligand substitution. nih.gov

Studies on substituted pyridine complexes have shown that these electronic modifications provide a regulatory handle on the metal center's redox potential and reactivity, often without significantly altering the coordination geometry. nih.gov

Table 3: Effect of Pyridine Ring Substituents on Ligand and Complex Properties

| Substituent Type | Position on Ring | Effect on Pyridine Nitrogen | Impact on Metal-Ligand Bond | Consequence for Reactivity |

|---|---|---|---|---|

| Electron-Donating (e.g., -NH₂) | para | Increased basicity | Stronger M-N bond nih.gov | Slower ligand substitution rate |

Steric Tuning: Introducing bulky groups near the coordination site can enforce specific geometries or restrict access of substrates to the metal center, which is a critical factor in designing selective catalysts.

Modifying Amide Groups: The acetamido group at the 6-position can be replaced with other functional groups to introduce new donor atoms, alter solubility, or create specific hydrogen-bonding interactions that can direct the self-assembly of coordination polymers.

Choice of Linker: In the construction of coordination polymers, the choice of the bridging ligand is paramount. Using different pyridine derivatives as linkers can precisely modulate the structure from a 1D chain to a 2D network, which in turn influences properties like magnetism. rsc.org

These design principles allow for the rational construction of metal complexes with tailored structures and functions, moving from simple mononuclear species to complex, multidimensional materials.

Supramolecular Chemistry and Self Assembly of 6 Acetamidopyridine 2 Carboxamide

Investigation of Hydrogen Bonding Interactions in Solid and Solution States

Currently, there is no specific published research detailing the hydrogen bonding interactions of 6-Acetamidopyridine-2-carboxamide in either the solid or solution state. The molecule possesses multiple hydrogen bond donors (the amide N-H and the acetamido N-H) and acceptors (the amide C=O, the acetamido C=O, and the pyridine (B92270) nitrogen), suggesting a high potential for intricate hydrogen bonding networks.

In the solid state, one could anticipate the formation of common hydrogen-bonding motifs observed in other pyridine carboxamides. These often include catemeric chains or dimeric structures. For instance, studies on related symmetrical pyridine-2-carboxamide derivatives show the formation of one-dimensional chains linked by complementary pairs of amide N-H···O hydrogen bonds. nih.gov The presence of the additional acetamido group in this compound introduces further possibilities for complex, three-dimensional hydrogen-bonded frameworks.

In solution, the hydrogen bonding behavior would be dependent on the solvent's polarity and its ability to compete for hydrogen bonding sites. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy would be instrumental in probing these solution-state interactions.

Analysis of π-Stacking and Other Non-Covalent Interactions Leading to Self-Assembly

A comprehensive analysis of π-stacking and other non-covalent interactions specifically for this compound is not yet present in the scientific literature. The pyridine ring of the molecule is an aromatic system capable of participating in π-π stacking interactions, which are crucial in the self-assembly of many aromatic compounds.

Formation of Ordered Supramolecular Architectures and Crystals

There are no specific reports on the formation of ordered supramolecular architectures and the crystal structure of this compound. The combination of directional hydrogen bonding and π-stacking interactions is expected to drive the self-assembly of this molecule into well-defined, crystalline structures.

The final architecture will be a result of the thermodynamic and kinetic factors during the crystallization process. Different polymorphs, with varying packing and intermolecular interactions, may be accessible depending on the crystallization conditions (e.g., solvent, temperature, and concentration). The study of its crystal structure would provide invaluable data on bond lengths, bond angles, and the precise nature of the intermolecular interactions governing its self-assembly. For example, the crystal structure of N′-aminopyridine-2-carboximidamide reveals a two-dimensional hydrogen-bonding network. researchgate.net

Application of Crystal Engineering Principles for Designed Assemblies

The application of crystal engineering principles to this compound is a hypothetical exercise at this stage, pending experimental data. Crystal engineering involves the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions.

The versatile hydrogen bonding sites and the potential for π-stacking in this compound make it an interesting candidate for the design of specific supramolecular assemblies. By co-crystallizing it with other molecules (co-formers) that have complementary hydrogen bonding functionalities, it would be possible to create novel multi-component crystals with tailored structures and properties. The robustness of the amide-amide hydrogen bond synthons or the formation of heterosynthons with other functional groups would be a primary consideration in such design strategies.

Role of 6 Acetamidopyridine 2 Carboxamide As a Synthetic Building Block and in Materials Science

Precursor in the Synthesis of More Complex Heterocyclic Systems and Derived Scaffolds

The reactivity of the functional groups in 6-acetamidopyridine-2-carboxamide allows it to be a starting point for the construction of a diverse range of heterocyclic systems. The amide and acetamido groups can undergo various chemical reactions, including cyclization and condensation reactions, to form more intricate molecular architectures.

For instance, the core structure of this compound can be modified to create bicyclic and polycyclic heterocyclic compounds. These transformations often involve reactions with bifunctional reagents that can interact with both the amide and the acetamido functionalities, or with the pyridine (B92270) ring itself. The resulting complex heterocyclic systems are of significant interest in medicinal chemistry and materials science due to their unique three-dimensional structures and potential for diverse biological and physical properties.

An illustrative example of the synthetic utility of similar scaffolds involves the reaction of related 2-acetylbenzimidazole (B97921) derivatives with reagents like thiosemicarbazide (B42300) or semicarbazide. These reactions lead to condensation products which can be further cyclized to yield various heterocyclic systems such as thiazoles and selenadiazoles. nih.gov Similarly, condensation with hydrazine (B178648) hydrate (B1144303) or phenylhydrazine (B124118) can produce pyrazoline derivatives. nih.gov These examples highlight the general strategies that can be applied to transform simple heterocyclic amides into more complex and functionally diverse molecules.

Incorporation into Macromolecular Structures (e.g., Polyamides, other functional polymers)

The presence of both an amide and a reactive acetamido group makes this compound a suitable monomer for incorporation into macromolecular structures such as polyamides and other functional polymers. The amide functionality can, under appropriate conditions, participate in polymerization reactions.

The development of novel polymers with tailored properties is an active area of research. By incorporating specific monomers like this compound, it is possible to introduce specific functionalities into the polymer backbone. The pyridine ring, for example, can impart rigidity, thermal stability, and the ability to coordinate with metal ions. The acetamido group offers a site for further modification of the resulting polymer.

The synthesis of such polymers would typically involve condensation polymerization reactions where the amide or a derivative thereof reacts with a suitable comonomer. The properties of the resulting polymer, such as its solubility, thermal behavior, and mechanical strength, would be directly influenced by the structure of the repeating unit derived from this compound.

Potential in the Development of Functional Materials through Chemical Modification (e.g., dyes, pigments where the focus is on chemical structure and properties, not commercial products)

The chemical structure of this compound provides a foundation for the development of functional materials, including dyes and pigments. The aromatic pyridine ring system, in conjunction with the electron-donating acetamido group and the electron-withdrawing carboxamide group, forms a push-pull system that can be the basis for chromophoric properties.

Chemical modification of this scaffold can be used to tune the electronic properties and, consequently, the color and photophysical characteristics of the resulting molecules. For example, extending the conjugation of the system through reactions at the pyridine ring or modification of the substituent groups can lead to shifts in the absorption and emission spectra.

The synthesis of new heterocyclic systems from related starting materials has been shown to produce compounds with interesting properties. For instance, the creation of arylidene derivatives by condensing an intermediate with aromatic aldehydes can extend the π-conjugated system, which is a common strategy in the design of organic dyes. nih.gov The resulting molecules, with their extended electronic systems, have the potential to exhibit intense colors and could be investigated for applications as pigments, where properties like lightfastness and thermal stability would be of key importance.

Synthesis and Investigation of Derivatives and Analogues of 6 Acetamidopyridine 2 Carboxamide

Systematic Synthesis of Substituted 6-Acetamidopyridine-2-carboxamide Analogues

The synthesis of this compound and its analogues can be methodically approached through multi-step synthetic pathways that allow for the introduction of diverse substituents. A common strategy commences with a suitably substituted pyridine (B92270) ring, such as 6-aminopicolinic acid or its corresponding nitrile.

A plausible and versatile synthetic route begins with 6-aminopyridine-2-carbonitrile. The initial step involves the protection of the amino group, followed by hydrolysis of the nitrile to a carboxamide. The protecting group is then removed, and the resulting amine is acetylated to yield the target compound. This systematic approach allows for the generation of a library of analogues by varying the starting materials or the reagents used in the substitution steps.

For instance, the core structure can be synthesized from 6-chloropicolinoyl chloride. The reaction with an appropriate amine would form the carboxamide, followed by a nucleophilic substitution to introduce the acetamido group. A key reaction in the synthesis of the parent compound is the acetylation of the amino group of a 6-aminopicolinamide precursor. This is typically achieved using acetic anhydride (B1165640) in the presence of a base like pyridine. nih.govacs.org

The synthesis of various substituted picolinamide (B142947) derivatives often involves the coupling of a picolinic acid derivative with an amine. nih.gov For creating analogues of this compound, one could start with different substituted picolinic acids or employ a range of amines in the carboxamide formation step.

Table 1: Proposed Synthetic Route for this compound

| Step | Starting Material | Reagent(s) | Intermediate/Product | General Conditions |

| 1 | 6-Aminopyridine-2-carbonitrile | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Boc-protected aminopyridine | Basic conditions, room temperature |

| 2 | Boc-protected aminopyridine | H₂O₂, base | Boc-protected 6-aminopicolinamide | Mild basic conditions |

| 3 | Boc-protected 6-aminopicolinamide | Trifluoroacetic acid (TFA) | 6-Aminopicolinamide | Acidic conditions, room temperature |

| 4 | 6-Aminopicolinamide | Acetic anhydride, pyridine | This compound | 0°C to room temperature |

This modular approach is highly amenable to creating a diverse library of analogues. By substituting the starting 6-aminopyridine-2-carbonitrile with other substituted pyridines, a variety of functional groups can be introduced at different positions on the pyridine ring. Similarly, using different acylating agents in the final step would lead to analogues with varied N-acyl groups.

Structure-Property Relationship Studies for Modified Analogues

The chemical and spectroscopic properties of this compound and its analogues are intrinsically linked to their molecular structure. Understanding these structure-property relationships is crucial for the rational design of new derivatives with desired characteristics.

The presence of both a hydrogen bond donor (the amide N-H) and acceptor (the carbonyl oxygen and the pyridine nitrogen) allows for the formation of specific intermolecular interactions, which can influence properties such as solubility and crystal packing. The acetamido group at the 6-position significantly modulates the electronic properties of the pyridine ring compared to an unsubstituted picolinamide.

Spectroscopic analysis is a key tool in elucidating these relationships. The characteristic infrared (IR) absorption bands and nuclear magnetic resonance (NMR) chemical shifts provide a wealth of information about the molecular environment of the different functional groups.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Chemical Shifts / Absorption Bands | Functional Group Assignment |

| ¹H NMR (in DMSO-d₆) | δ ~10.5 ppm (s, 1H) | Acetamido N-H |

| δ ~8.0-8.5 ppm (m, 3H) | Pyridine ring protons | |

| δ ~7.8 ppm (br s, 1H) | Carboxamide N-H | |

| δ ~7.5 ppm (br s, 1H) | Carboxamide N-H | |

| δ ~2.1 ppm (s, 3H) | Acetyl CH₃ | |

| ¹³C NMR (in DMSO-d₆) | δ ~169 ppm | Acetamido C=O |

| δ ~167 ppm | Carboxamide C=O | |

| δ ~152 ppm | Pyridine C6 | |

| δ ~148 ppm | Pyridine C2 | |

| δ ~140 ppm | Pyridine C4 | |

| δ ~115 ppm | Pyridine C5 | |

| δ ~112 ppm | Pyridine C3 | |

| δ ~24 ppm | Acetyl CH₃ | |

| IR Spectroscopy (cm⁻¹) | ~3300-3400 cm⁻¹ | N-H stretching (amide) |

| ~1670-1690 cm⁻¹ | C=O stretching (amide) | |

| ~1580-1600 cm⁻¹ | C=C and C=N stretching (pyridine ring) |

Note: The predicted values are based on data from analogous structures such as 3-acetamidopyridine (B189574) and other substituted picolinamides and may vary from experimental values. nih.govresearchgate.net

By systematically modifying the substituents on the pyridine ring or the nature of the acyl group, the electronic and steric properties of the molecule can be fine-tuned. For example, the introduction of electron-withdrawing or electron-donating groups on the pyridine ring would alter the chemical shifts of the ring protons and carbons, as well as the acidity of the amide protons. Such modifications can also have a profound impact on the biological activity of the compounds, as seen in studies of related aminopyridinecarboxamide-based inhibitors. nih.gov

Design Principles for Novel Derivatives with Tuned Chemical or Spectroscopic Features

The design of novel derivatives of this compound with specific, tuned features is guided by established principles of medicinal chemistry and materials science. The goal is to modulate the physicochemical properties of the molecule to enhance its performance in a particular application.

One key design principle is the strategic introduction of functional groups to modulate lipophilicity, a critical parameter for drug-like molecules. This can be achieved by adding alkyl or aryl substituents to the pyridine ring or the carboxamide nitrogen.

Another important consideration is the introduction of groups that can participate in specific non-covalent interactions, such as hydrogen bonding or π-stacking. For instance, incorporating a hydroxyl or amino group on a substituent could provide additional hydrogen bonding capabilities, potentially leading to enhanced binding to a biological target.

The spectroscopic properties of the derivatives can also be intentionally tuned. The introduction of a fluorophore into the molecular structure could yield a fluorescent probe, where the emission properties might be sensitive to the local environment. The synthesis of α-amino acid derived (1,2,3-triazol-4-yl)-picolinamide (tzpa) ligands and their luminescent Tb(iii) complexes is an example of how picolinamide structures can be incorporated into more complex systems with specific spectroscopic properties. rsc.org

Table 3: Design Strategies for Novel Derivatives

| Desired Feature | Design Strategy | Example Modification |

| Increased Lipophilicity | Introduce hydrophobic groups | Add a phenyl or tert-butyl group to the pyridine ring |

| Enhanced Hydrogen Bonding | Incorporate H-bond donors/acceptors | Introduce a hydroxyl or amino substituent on an aryl ring |

| Tuned Spectroscopic Properties | Conjugate with a chromophore/fluorophore | Attach a dansyl or coumarin (B35378) moiety |

| Altered Electronic Properties | Introduce electron-withdrawing/donating groups | Add a nitro or methoxy (B1213986) group to the pyridine ring |

By applying these design principles, it is possible to rationally develop novel derivatives of this compound with a wide range of tailored chemical and spectroscopic features, opening up new avenues for their application in various scientific disciplines.

Future Research Directions and Emerging Trends in 6 Acetamidopyridine 2 Carboxamide Research

Exploration of Novel and Sustainable Synthetic Methodologies

The synthesis of pyridine (B92270) carboxamides is moving beyond traditional methods towards more environmentally benign and efficient processes. While established routes often involve the condensation of acyl chlorides with amines, which can be effective but may use harsh reagents, emerging research focuses on green chemistry principles. mdpi.comnih.gov

One promising trend is the adoption of electrochemical synthesis. This method offers a way to generate reactive pyridine acyl radicals from precursors like pyridine carbohydrazides without the need for external chemical oxidants. rsc.org Utilizing potassium iodide as both a mediator and an electrolyte in an aqueous medium represents a significant step towards greener synthesis, minimizing waste and avoiding hazardous reagents. rsc.org

Another avenue of innovation lies in catalysis. Researchers are developing highly efficient and, crucially, recyclable catalysts for one-pot multicomponent reactions. For instance, ceria-doped multi-walled carbon nanotubes (CeO₂/MWCNTs) have been successfully used as heterogeneous catalysts for synthesizing pyridine-3-carboxamide (B1143946) derivatives. researchgate.net These nanocatalysts facilitate complex reactions at room temperature in green solvents like ethanol, offering high yields and the ability to be recovered and reused, which is a cornerstone of sustainable chemistry. researchgate.net

Future work in this area will likely focus on expanding the scope of these green methods to produce 6-Acetamidopyridine-2-carboxamide and its derivatives, optimizing reaction conditions to improve yields and reduce energy consumption further.

Application of Advanced Characterization Techniques for Deeper Understanding

A thorough understanding of a molecule's three-dimensional structure and intermolecular interactions is fundamental to predicting its properties and function. For this compound and related compounds, advanced characterization techniques are providing unprecedented insight.

Single-crystal X-ray crystallography remains the gold standard for determining precise molecular geometry. Studies on related pyridine-2,6-dicarboxamides have used this technique to reveal detailed conformational information, such as the planarity of the carboxamide groups relative to the pyridine ring. mdpi.com This geometric data is crucial for understanding how these molecules pack in a crystal lattice and interact with other molecules. mdpi.com

Beyond static structure, Hirshfeld surface analysis is an emerging computational tool used to visualize and quantify intermolecular contacts within a crystal. mdpi.comnih.gov By mapping close atomic contacts, this method provides a detailed picture of hydrogen bonds and other non-covalent interactions that govern the supramolecular architecture, which is essential for designing crystal structures with desired properties. mdpi.comnih.gov

Spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry, are fundamental for confirming the successful synthesis and structure of new derivatives. mdpi.comresearchgate.net Furthermore, computational approaches like Density Functional Theory (DFT) are increasingly used to complement experimental data. researchgate.netbendola.com DFT calculations can predict optimized molecular structures, electronic properties (such as HOMO-LUMO energy gaps), and vibrational frequencies, offering a theoretical framework to understand the molecule's reactivity and spectroscopic signatures. bendola.comuantwerpen.be

The table below summarizes key characterization techniques and their specific applications in the study of pyridine carboxamides.

| Technique | Application and Insights Provided | References |

| Single-Crystal X-ray Crystallography | Determines precise 3D molecular structure, bond lengths, and angles. Reveals conformational isomers (e.g., planar, skew). | mdpi.com |

| Hirshfeld Surface Analysis | Maps and quantifies intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) in the crystal lattice. | mdpi.comnih.gov |

| NMR Spectroscopy | Confirms molecular structure by analyzing the chemical environment of atomic nuclei (¹H, ¹³C). | mdpi.com |

| Density Functional Theory (DFT) | Computes optimized geometries, electronic structures, reactivity descriptors, and predicted spectroscopic data to support experimental findings. | researchgate.netbendola.com |

Development of Multi-Functional Materials Integrating this compound

The unique structural features of the pyridine-2,6-dicarboxamide scaffold, including the nitrogen atom of the pyridine ring and the amide functionalities, make it an excellent building block for functional materials. researchgate.net These groups can act as effective chelating ligands, binding to metal cations to form coordination polymers and Metal-Organic Frameworks (MOFs). mdpi.comresearchgate.net